

AT7519: A Comparative Analysis of IC50 Values Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: AT7519 Hydrochloride

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This guide provides a comprehensive comparative analysis of the half-maximal inhibitory concentration (IC50) values of AT7519, a potent multi-cyclin-dependent kinase (CDK) inhibitor, across a spectrum of cancer cell lines. The data presented herein is curated from various studies to facilitate an objective evaluation of AT7519's anti-proliferative activity. Detailed experimental methodologies and signaling pathway diagrams are included to support the interpretation of the presented data.

Quantitative Analysis of AT7519 IC50 Values

The anti-proliferative efficacy of AT7519 has been evaluated in numerous cancer cell lines. The IC50 values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below. These values highlight the differential sensitivity of various cancer types to AT7519 treatment.

Cell Line	Cancer Type	IC50 (nM)
MCF-7	Breast Carcinoma	40[1]
SK-BR3	Breast Carcinoma	140[1]
BT-20	Breast Carcinoma	320[1]
MDA-MB-468	Breast Carcinoma	340[1]
HCT116	Colon Carcinoma	54 - 82[1][2]
HT29	Colon Carcinoma	170[1]
SW620	Colon Carcinoma	940[2]
A2780	Ovarian Carcinoma	350[1][2]
SK-OV-3	Ovarian Carcinoma	400[1]
A549	Lung Carcinoma	380[1]
HL60	Leukemia	90[1]
MM.1S	Multiple Myeloma	500[2]
U266	Multiple Myeloma	500[2]
MM.1R	Multiple Myeloma	>2000[2]
Neuroblastoma (MYCN-amplified)	Neuroblastoma	Median: 386
Neuroblastoma (non-MYCN-amplified)	Neuroblastoma	Median: 1227
A2058	Melanoma	166[3]
ASPC1	Pancreatic Cancer	533[3]
BXPC-3	Pancreatic Cancer	640[3]
MRC5	Fibroblast (non-cancerous)	980[2]

AT7519 also demonstrates potent inhibitory activity against several key CDKs in cell-free assays, providing a mechanistic basis for its anti-proliferative effects.

Kinase Target	IC50 (nM)
CDK9/Cyclin T	<10[3]
CDK5/p35	13[3]
CDK2/Cyclin A	47[3]
CDK4/Cyclin D1	100[3]
CDK1/Cyclin B	210[3]
GSK3 β	89[3]

Experimental Protocols

The IC50 values presented in this guide are primarily determined through cell viability and proliferation assays. The following is a detailed methodology for a typical MTT assay used in these studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

- Cancer cell lines of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
- AT7519 stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

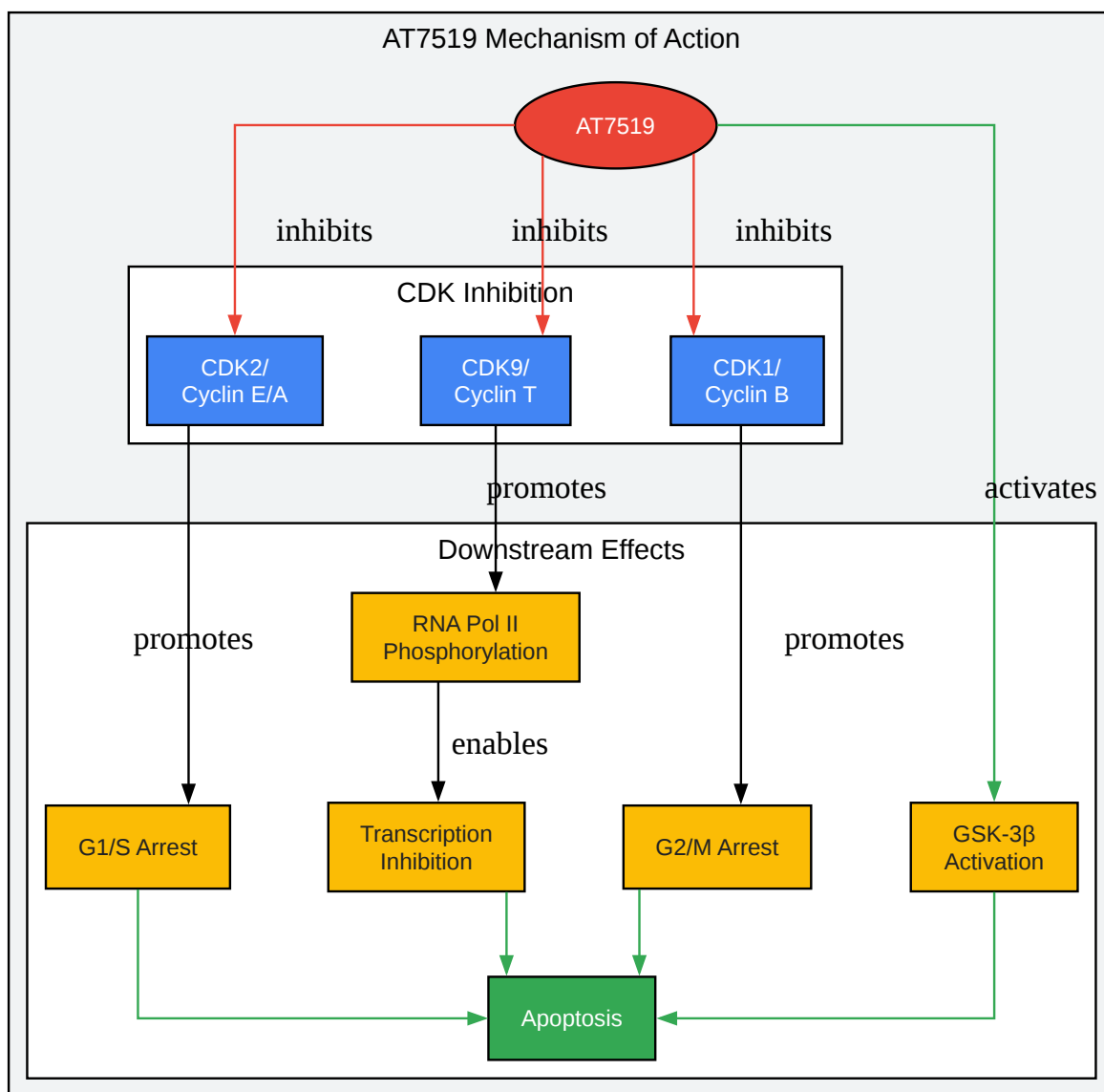
- 96-well cell culture plates
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- **Cell Seeding:** Cells are harvested from culture, counted, and seeded into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well). Plates are then incubated for 24 hours to allow for cell attachment.
- **Compound Treatment:** A serial dilution of AT7519 is prepared in a complete culture medium. The culture medium from the wells is replaced with the medium containing various concentrations of AT7519. A vehicle control (DMSO) and a no-treatment control are also included.
- **Incubation:** The plates are incubated with the compound for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
- **MTT Addition:** After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
- **Solubilization:** The culture medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
- **Absorbance Measurement:** The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
- **Data Analysis:** The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC₅₀ value is then calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

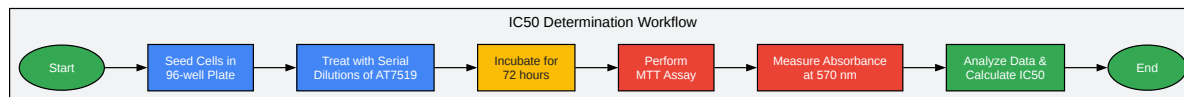
Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action of AT7519 and the experimental process for determining its efficacy, the following diagrams are provided in the DOT language for Graphviz.



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Caption: AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.



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Caption: A typical experimental workflow for determining the IC50 of AT7519.

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